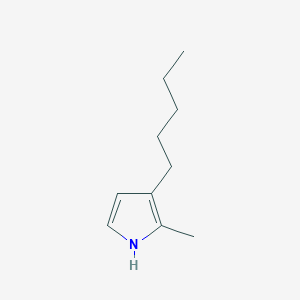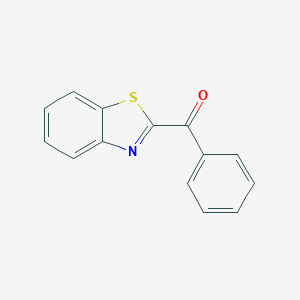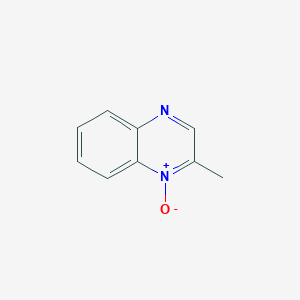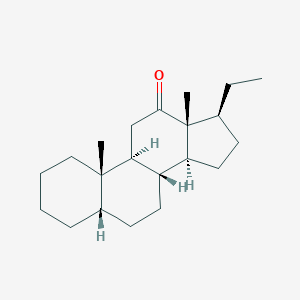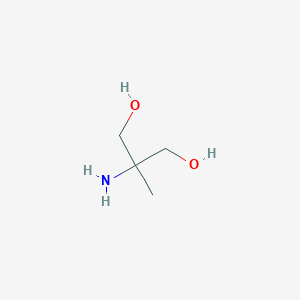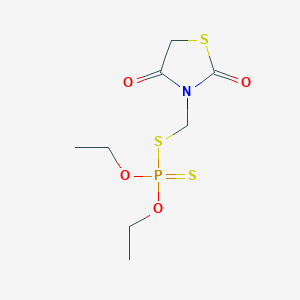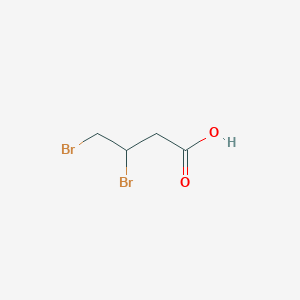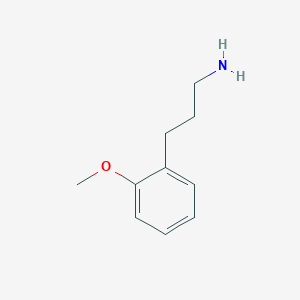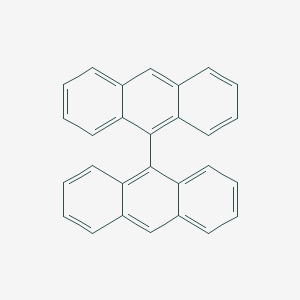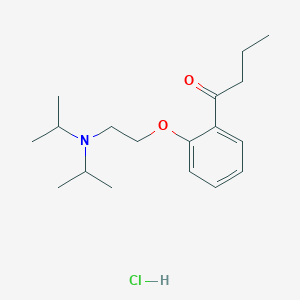![molecular formula C9H14O5 B094334 (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 17073-95-9](/img/structure/B94334.png)
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide that is widely used in various scientific research applications. Cyclodextrin is a unique molecule that has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for a wide range of guest molecules.
Mécanisme D'action
The mechanism of action of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for various guest molecules. When a guest molecule enters the hydrophobic cavity, it forms a complex with (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, which enhances its solubility and stability.
Effets Biochimiques Et Physiologiques
Cyclodextrin has been shown to have various biochemical and physiological effects. It has been reported to reduce cholesterol levels, enhance insulin sensitivity, and improve cognitive function. Cyclodextrin has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclodextrin has several advantages for lab experiments. It is a safe and biocompatible molecule that can be easily synthesized and modified. Cyclodextrin can also form inclusion complexes with various guest molecules, which enhances their solubility and stability. However, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol also has some limitations, such as its high cost and limited availability in some regions.
Orientations Futures
Cyclodextrin has a vast potential for future research directions. One of the potential areas of research is the development of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-based drug delivery systems, which can improve the solubility, stability, and bioavailability of various drugs. Cyclodextrin can also be used as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can be used to develop new food and cosmetic products with enhanced properties.
Conclusion
In conclusion, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is a unique molecule that has a wide range of scientific research applications. It can be synthesized by enzymatic or chemical methods and has a mechanism of action based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research are vast and promising, which makes it a potential molecule for various fields such as pharmaceuticals, food, and cosmetics.
Méthodes De Synthèse
Cyclodextrin can be synthesized by enzymatic or chemical methods. Enzymatic synthesis involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucanotransferase (CGTase), an enzyme that catalyzes the transfer of glucose units from one molecule to another. Chemical synthesis, on the other hand, involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol precursors such as starch and glucose, which are treated with various chemicals to form (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol.
Applications De Recherche Scientifique
Cyclodextrin has a wide range of scientific research applications due to its unique molecular structure. It is commonly used as a solubilizing agent, drug delivery carrier, and chiral selector in various fields such as pharmaceuticals, food, and cosmetics. Cyclodextrin can form inclusion complexes with various guest molecules such as drugs, dyes, and fragrances, which enhances their solubility and stability. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can also be used to separate enantiomers in chiral chromatography.
Propriétés
Numéro CAS |
17073-95-9 |
|---|---|
Nom du produit |
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
(1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1 |
Clé InChI |
IQSQTOWMVAKJTC-DWOUCZDBSA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C |
SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
SMILES canonique |
CC1(OC2C3COC(O3)C(C2O1)O)C |
Synonymes |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-talopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



